molecular formula C12H12INS B13322751 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Cat. No.: B13322751
M. Wt: 329.20 g/mol
InChI Key: GDBATGROCRLVCV-UHFFFAOYSA-N
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Description

2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is an organic compound that belongs to the class of anilines It features an iodine atom attached to the benzene ring and a thiophene ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the iodination of N-[1-(thiophen-2-yl)ethyl]aniline. One common method is the Sandmeyer reaction, where the aniline derivative is diazotized and then treated with potassium iodide to introduce the iodine atom.

    Diazotization: The aniline derivative is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Iodination: The diazonium salt is then reacted with potassium iodide (KI) to replace the diazonium group with an iodine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine and thiophene moieties can play crucial roles in binding interactions and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: Lacks the thiophene ring, making it less versatile in certain applications.

    N-[1-(Thiophen-2-yl)ethyl]aniline: Lacks the iodine atom, which can affect its reactivity and binding properties.

    4-(Thiophen-2-yl)aniline: Has the thiophene ring attached at a different position, leading to different chemical and physical properties.

Uniqueness

2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is unique due to the presence of both the iodine atom and the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C12H12INS

Molecular Weight

329.20 g/mol

IUPAC Name

2-iodo-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12INS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3

InChI Key

GDBATGROCRLVCV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=CC=C2I

Origin of Product

United States

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